Core Scaffold Activity Baseline – CDK2/Cyclin E Inhibition of the 1‑Methanesulfonylpiperidine‑4‑Carboxamide Chemotype
A 1‑methanesulfonylpiperidine‑4‑carboxamide analog (BMS‑387032 derivative) inhibits recombinant CDK2/cyclin E with an IC₅₀ of 18 nM [1]. The target compound 2320959‑41‑7 shares this core but bears a distinct 2‑methyl‑2‑(thiophen‑3‑yl)propyl amide tail. No quantitative enzymatic IC₅₀ is publicly available for 2320959‑41‑7; the core establishes a potent starting point, but the unique tail precludes direct extrapolation of potency.
| Evidence Dimension | CDK2/cyclin E inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No published data; expected to be influenced by the 2‑methyl‑2‑(thiophen‑3‑yl)propyl substitution. |
| Comparator Or Baseline | BMS‑387032 analog 24 (BDBM5934): IC₅₀ = 18 nM |
| Quantified Difference | Not determinable from available evidence; class‑level inference only. |
| Conditions | Recombinant CDK2/cyclin E, 25 µM ATP, 30 °C, radiometric assay [1]. |
Why This Matters
Procurement of the exact compound is essential because subtle side‑chain variations in this scaffold can shift IC₅₀ by several orders of magnitude.
- [1] BindingDB BDBM5934, N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide, IC₅₀ 18 nM. View Source
